molecular formula C16H21NO3 B5303391 8-[(4-methylphenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane

8-[(4-methylphenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B5303391
M. Wt: 275.34 g/mol
InChI Key: RCMOKJPEXSEXRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(4-methylphenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane is a synthetic compound that belongs to the class of spirocyclic compounds. It has been studied for its potential applications in scientific research due to its unique chemical structure and properties. 5]decane.

Mechanism of Action

The mechanism of action of 8-[(4-methylphenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane is not fully understood. However, studies have shown that it interacts with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The compound has been shown to have a high affinity for certain receptors and enzymes, which may be responsible for its biological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-[(4-methylphenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane are not well characterized. However, studies have shown that it has potential effects on various biological pathways, including inflammation, apoptosis, and cell signaling. The compound has also been shown to have potential antimicrobial and antifungal activity, making it a promising candidate for further research in these areas.

Advantages and Limitations for Lab Experiments

One advantage of using 8-[(4-methylphenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane in lab experiments is its unique spirocyclic structure, which may allow for specific interactions with biological targets. However, one limitation is the lack of information on its toxicity and potential side effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 8-[(4-methylphenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane. One direction is to further investigate its potential as a ligand in drug discovery, particularly for the treatment of inflammation and infectious diseases. Another direction is to explore its potential as a tool in chemical biology and biochemistry, particularly for the study of enzyme and receptor interactions. Additionally, further research is needed to characterize its toxicity and potential side effects, which may impact its use in scientific research.

Synthesis Methods

The synthesis of 8-[(4-methylphenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane involves the reaction of 4-methylbenzoyl chloride with 1,4-dioxa-8-azaspiro[4.5]decane in the presence of a base such as triethylamine. The reaction produces the desired compound in good yield and purity. The synthesis method has been optimized for large-scale production and is suitable for scientific research applications.

Scientific Research Applications

8-[(4-methylphenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane has potential applications in scientific research due to its unique spirocyclic structure and properties. It has been studied for its potential use as a ligand in drug discovery and as a tool in chemical biology and biochemistry. The compound has been shown to interact with various biological targets, including enzymes and receptors, making it a promising candidate for further research.

properties

IUPAC Name

1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-(4-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-13-2-4-14(5-3-13)12-15(18)17-8-6-16(7-9-17)19-10-11-20-16/h2-5H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMOKJPEXSEXRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)N2CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2-(4-methylphenyl)ethanone

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